molecular formula C20H17N5O3S B2908054 4-acetyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide CAS No. 894988-06-8

4-acetyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide

Katalognummer: B2908054
CAS-Nummer: 894988-06-8
Molekulargewicht: 407.45
InChI-Schlüssel: WNIROMHGFHJIBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-acetyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a methyl group at position 3 and a benzenesulfonamide moiety at position 4. This structure combines a sulfonamide group, known for enhancing binding affinity in enzyme inhibitors, with a triazolopyridazine scaffold, which is frequently employed in medicinal chemistry for its bioisosteric properties and metabolic stability .

Eigenschaften

IUPAC Name

4-acetyl-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O3S/c1-13(26)15-6-8-18(9-7-15)29(27,28)24-17-5-3-4-16(12-17)19-10-11-20-22-21-14(2)25(20)23-19/h3-12,24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNIROMHGFHJIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate diketones under reflux conditions.

    Sulfonamide Formation: The triazolopyridazine intermediate is then reacted with a sulfonyl chloride derivative in the presence of a base such as triethylamine to form the sulfonamide linkage.

    Acetylation: The final step involves the acetylation of the amine group using acetic anhydride in the presence of a catalyst like pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would be essential to maintain consistency and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the triazolopyridazine ring, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of amines.

    Substitution: Halogenated derivatives of the original compound.

Wissenschaftliche Forschungsanwendungen

4-acetyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide has several applications in scientific research:

Wirkmechanismus

The compound exerts its effects primarily through inhibition of specific enzymes. It has been shown to inhibit kinases such as c-Met and Pim-1, which are involved in cell signaling pathways that regulate cell growth and survival . By binding to the ATP-binding sites of these kinases, the compound disrupts their activity, leading to the inhibition of cancer cell proliferation and induction of apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues and their properties are summarized below:

Compound Name / ID Key Structural Features Biological Activity Reference Evidence
C1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide; CAS 108825-65-6) Acetamide group instead of benzenesulfonamide; retains triazolopyridazine core LIN28 inhibitor: Disrupts LIN28/let-7 interaction, downregulates PD-L1, reduces tumor growth in vitro/in vivo
N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (894067-38-0) Lacks acetyl and benzenesulfonamide groups; simpler acetamide substitution No direct activity reported; structural simplicity may reduce binding affinity compared to C1632
E-4b (E-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]-propenoic acid) Propenoic acid and benzoylamino substituents; pyrazole-triazolopyridazine hybrid Unknown biological activity; structural complexity may hinder solubility
3ab (N-Phenyl-3-(1-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide) Trifluoromethyl and pyrrolidinyl groups; propenamide linker No activity data; trifluoromethyl group may enhance metabolic stability and lipophilicity

Physicochemical and Pharmacokinetic Properties

  • Molecular Weight and Solubility: C1632: Molecular weight 310.34 g/mol (CAS 108825-65-6) . Moderate solubility due to acetamide hydrophobicity.
  • Metabolic Stability : The trifluoromethyl group in 3ab and acetyl group in the target compound may confer resistance to oxidative metabolism compared to C1632 .

Molecular Docking and Binding Interactions

  • Sulfonamide Derivatives : Docking studies with calpain-1 inhibitors (e.g., compound 1 in ) show that benzenesulfonamide groups form π-stacking with His131 and H-bonds with Trp168, critical for enzyme inhibition . The target compound’s sulfonamide moiety may adopt similar interactions, enhancing potency against proteases or kinases.
  • C1632 : Relies on acetamide-mediated hydrophobic interactions with LIN28, lacking the sulfonamide’s polar binding capacity .

Biologische Aktivität

4-acetyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide is a compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanism of action, cytotoxic effects on cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure that includes a triazolo-pyridazine moiety, which is known for its biological activity. The general formula is:

C15H15N5O2SC_{15}H_{15}N_5O_2S

This structure allows for interactions with various biological targets.

Research indicates that 4-acetyl-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide may act as an inhibitor of certain kinases involved in cancer progression. Specifically, it has shown promising results against the c-Met kinase, which is implicated in various malignancies.

Inhibitory Activity

In a study evaluating similar triazolo-pyridazine derivatives, compounds were tested against c-Met kinase and exhibited IC50 values ranging from 0.09 to 0.21 μM. The most potent derivative demonstrated significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 1.06 ± 0.16 μM, 1.23 ± 0.18 μM, and 2.73 ± 0.33 μM respectively .

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • The compound was evaluated using the MTT assay across multiple cancer cell lines.
    • Results indicated moderate to significant cytotoxicity depending on the specific cell line and concentration used.
Cell LineIC50 (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33
  • Apoptosis Induction :
    • Further studies revealed that the compound could induce late apoptosis in A549 cells and cause cell cycle arrest in the G0/G1 phase, suggesting a potential mechanism for its anticancer effects .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications to the triazolo-pyridazine core significantly influence biological activity. Compounds lacking specific functional groups showed reduced potency, indicating that the triazolo-pyridazine nucleus is crucial for activity.

Key Findings:

  • Hydrophobic Interactions : The presence of hydrophobic substituents enhances binding affinity to target proteins.
  • Functional Group Variation : Substituting different groups at the phenyl ring can modulate cytotoxicity and selectivity towards specific kinases.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.